3-Chloro-4-vinylpyridine

Vue d'ensemble

Description

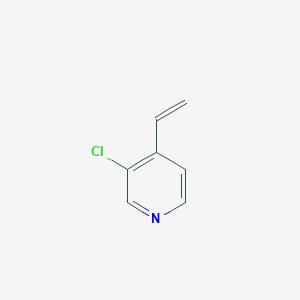

3-Chloro-4-vinylpyridine is an organic compound with the molecular formula C7H6ClN and a molecular weight of 139.58 g/mol . It is a derivative of pyridine, where a chlorine atom is substituted at the third position and a vinyl group at the fourth position. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Chloro-4-vinylpyridine can be synthesized through various methods. One common approach involves the reaction of 4-vinylpyridine with a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions . The reaction typically requires an inert atmosphere and a solvent like dichloromethane to facilitate the process.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Chloro-4-vinylpyridine undergoes various chemical reactions, including:

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Hydrogen gas, palladium catalyst.

Nucleophiles for Substitution: Amines, thiols.

Major Products:

Oxidation Products: Pyridine N-oxides.

Reduction Products: Reduced pyridine derivatives.

Substitution Products: Various substituted pyridine compounds depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Organic Synthesis:

3-Chloro-4-vinylpyridine is extensively used in the synthesis of more complex organic molecules. It can undergo various transformations such as polymerization, substitution, and functionalization. Its reactivity allows for the creation of diverse derivatives and polymeric materials.

Polymer Production:

The compound is particularly significant in the production of polyvinylpyridine (PVPy), which can be synthesized through radical polymerization. PVPy exhibits enhanced electrical conductivity and is used in electrochemical applications, such as electrode organization.

Comparison with Similar Compounds:

| Compound | Key Feature | Application Limitations |

|---|---|---|

| 4-Vinylpyridine | Lacks chlorine; less reactive | Limited polymerization potential |

| 3-Chloropyridine | Lacks vinyl group; limited reactivity | Fewer applications in polymer chemistry |

| 2-Chloro-4-vinylpyridine | Chlorine at different position | Affects reactivity and applications |

Biological Applications

Cellular Effects:

Research indicates that this compound can modulate cellular functions by affecting signaling pathways and gene expression. It has been shown to bind covalently to biomolecules such as proteins and nucleic acids, potentially inhibiting or activating enzymes involved in DNA replication and repair processes.

Potential as a Bioactive Agent:

The compound's ability to influence transcription factors suggests it may have therapeutic potential in regulating cell proliferation and apoptosis. This positions CVP as a candidate for further exploration in drug development.

Pharmaceutical Applications

Drug Delivery Systems:

this compound is being studied for its potential use in drug delivery systems. Its ability to form quaternized derivatives allows for the removal of anionic compounds from aqueous media, promoting ion exchange reactions that could enhance drug delivery efficacy.

Case Study - Quaternization Reactions:

A series of N-methyl quaternized derivatives of poly(4-vinylpyridine) were synthesized to explore their optical and solvation properties. The study utilized infrared and nuclear magnetic resonance spectroscopy to analyze the structure and thermal characteristics of these polymers.

Environmental Applications

Sorbent Materials:

In environmental science, CVP-derived polymers have been utilized as effective sorbents for pharmaceuticals like ibuprofen and ketoprofen. These materials demonstrate high sorption capacities, making them valuable for pollutant removal from water sources.

Metal Extraction:

The compound has also been explored for its role in extracting noble metal chloro complexes from acidic aqueous solutions. This application highlights its utility in both chemical recovery processes and environmental remediation efforts.

Mécanisme D'action

The mechanism of action of 3-Chloro-4-vinylpyridine involves its interaction with specific molecular targets. The vinyl group allows for polymerization reactions, while the chlorine atom can participate in substitution reactions. These interactions can lead to the formation of complex molecular structures with unique properties . The pyridine ring can also engage in π-π stacking interactions, influencing the compound’s behavior in various environments.

Comparaison Avec Des Composés Similaires

4-Vinylpyridine: Lacks the chlorine atom, making it less reactive in substitution reactions.

3-Chloropyridine: Lacks the vinyl group, limiting its polymerization potential.

2-Chloro-4-vinylpyridine: Similar structure but with the chlorine atom at a different position, affecting its reactivity and applications.

Uniqueness: 3-Chloro-4-vinylpyridine is unique due to the presence of both a chlorine atom and a vinyl group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions, making it a versatile compound for various applications.

Activité Biologique

3-Chloro-4-vinylpyridine (CVP) is an organic compound with significant biological activity, primarily recognized for its interactions with various cellular components and pathways. This article delves into the compound's mechanisms of action, cellular effects, and potential applications in biological and medicinal chemistry.

Chemical Structure and Properties

This compound has the chemical formula C₅H₄ClN, featuring a pyridine ring substituted with a vinyl group and a chlorine atom. This unique structure allows it to participate in diverse chemical reactions, particularly those involving nucleophilic substitution and polymerization.

Target of Action

CVP primarily targets anion exchangers , which are crucial for maintaining cellular ion balance and signaling processes.

Mode of Action

The compound interacts through spontaneous polymerization , leading to the formation of larger molecular structures that can modulate biological functions.

Biochemical Pathways

CVP influences several biochemical pathways, notably:

- Extraction of noble metal chloro complexes from acidic solutions.

- Addition of CO₂ to epoxides , which can affect cellular metabolism and signaling pathways.

Cellular Effects

This compound exerts profound effects on various cell types:

- Cell Signaling : It alters signaling pathways by modulating the activity of transcription factors, which regulate genes involved in cell proliferation and apoptosis.

- Gene Expression : The compound can bind covalently to proteins and nucleic acids, potentially inhibiting or activating enzymes involved in DNA replication and repair. This interaction leads to significant changes in gene expression profiles, impacting cellular responses to DNA damage.

Case Studies

-

Transcription Factor Modulation

A study demonstrated that CVP could modulate transcription factors that regulate genes associated with cell survival and apoptosis. The compound was shown to influence the expression levels of genes critical for these processes, suggesting its potential as a therapeutic agent in cancer treatment. -

Enzyme Inhibition

Research indicated that CVP inhibited specific enzymes involved in DNA replication, which could have implications for its use in anti-cancer therapies. The inhibition was found to be dose-dependent, with IC50 values indicating effective concentrations within the low micromolar range . -

Polymerization Studies

Investigations into CVP's ability to undergo spontaneous polymerization revealed its potential as a building block in organic synthesis, allowing for the creation of complex molecular architectures that may exhibit enhanced biological activities .

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

3-chloro-4-ethenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN/c1-2-6-3-4-9-5-7(6)8/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUTUYDMZQPKAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.